N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxyindolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the difluorophenyl group: This step involves the reaction of the oxalamide intermediate with 2,5-difluoroaniline under suitable conditions.
Attachment of the hydroxyindolinyl group: The final step involves the reaction of the intermediate with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Chemical Research: Employed as a reagent or intermediate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
N1-(2,5-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the indolinyl group.
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide: Contains an acetamide group instead of an oxalamide group.
Uniqueness
N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to the presence of both difluorophenyl and hydroxyindolinyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-24-7-6-11-8-12(2-5-16(11)24)17(25)10-22-18(26)19(27)23-15-9-13(20)3-4-14(15)21/h2-5,8-9,17,25H,6-7,10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZQBCHBRQXSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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